2-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide
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Overview
Description
2-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide is a complex organic compound that features a benzamide core structure with various functional groups attached
Preparation Methods
The synthesis of 2-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Attachment of the phenyl group: The pyrazole ring is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction.
Formation of the benzamide core: The final step involves the reaction of the intermediate with 2-methoxybenzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and strong reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential receptor antagonist, particularly for serotonin receptors, which makes it a candidate for the development of new therapeutic agents for conditions like depression and anxiety.
Pharmacology: The compound is used in research to understand the binding affinity and selectivity of receptor antagonists.
Biochemistry: It is employed in studies to elucidate the molecular mechanisms of receptor-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide involves its binding to specific receptors, such as serotonin receptors, and acting as an antagonist. This means that the compound blocks the receptor’s activity by preventing the natural ligand from binding. The molecular targets include the serotonin receptor subtypes, and the pathways involved are those related to neurotransmitter signaling.
Comparison with Similar Compounds
Similar compounds to 2-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide include other benzamide derivatives and pyrazole-containing compounds. For example:
APD791: A compound with a similar structure that acts as a serotonin receptor antagonist.
Methyl [2-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]carbamate: Another pyrazole-containing compound with different pharmacological properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct binding properties and biological activities.
Properties
Molecular Formula |
C20H21N3O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-methoxy-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]benzamide |
InChI |
InChI=1S/C20H21N3O2/c1-23-14-17(13-22-23)16-9-7-15(8-10-16)11-12-21-20(24)18-5-3-4-6-19(18)25-2/h3-10,13-14H,11-12H2,1-2H3,(H,21,24) |
InChI Key |
NNDFGSCFCLXHFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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